RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE

Chiral resolution Diastereomer Conformational analysis

RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2) is a heterocyclic morpholine derivative characterized by the presence of a trifluoromethyl (-CF3) group at the C3 position and a methyl group at the C2 position on the saturated six-membered ring. The compound is a racemic mixture of a single diastereomer (the cis or (2R,3R)/(2S,3S) configuration), distinguishing it from alternative regioisomers (e.g., 2-CF3 or 5-CF3 substitution) and the trans diastereomer (rac-(2R,3S)).

Molecular Formula C6H10F3NO
Molecular Weight 169.147
CAS No. 2031242-13-2
Cat. No. B2952394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE
CAS2031242-13-2
Molecular FormulaC6H10F3NO
Molecular Weight169.147
Structural Identifiers
SMILESCC1C(NCCO1)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)10-2-3-11-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyFQYGBPAJFYLRIB-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2) – A Defined Chiral Morpholine Building Block for Controlled Substitution and Physicochemical Modulation


RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2) is a heterocyclic morpholine derivative characterized by the presence of a trifluoromethyl (-CF3) group at the C3 position and a methyl group at the C2 position on the saturated six-membered ring . The compound is a racemic mixture of a single diastereomer (the cis or (2R,3R)/(2S,3S) configuration), distinguishing it from alternative regioisomers (e.g., 2-CF3 or 5-CF3 substitution) and the trans diastereomer (rac-(2R,3S)) [1]. The incorporation of the trifluoromethyl substituent is a well-established strategy in medicinal chemistry to alter lipophilicity, pKa of the adjacent amine, and metabolic stability relative to non-fluorinated or mono-fluorinated analogs [2]. The compound is primarily utilized as a chiral, low-molecular-weight (169.14 g/mol) building block for the synthesis of more complex bioactive molecules and for structure–activity relationship (SAR) studies [1].

Why Simple “Trifluoromethylmorpholine” Cannot Substitute for RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2) in Procurement


Procurement of a generic “trifluoromethylmorpholine” or a regioisomeric analog is inadequate for projects requiring RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine due to critical structural variations that govern intermolecular interactions and pharmacokinetic parameters [1]. The defined (2R,3R)-cis stereochemistry establishes a unique three-dimensional vector for the methyl and -CF3 groups; substituting this with the (2R,3S)-trans diastereomer (CAS 2091651-02-2) or achiral/alternative regioisomers like 2-(trifluoromethyl)morpholine (CAS 1196532-95-2) fundamentally alters the dihedral angle of substituents, potentially abolishing specific target binding conformations [2]. Furthermore, the position of the -CF3 group directly dictates the pKa and basicity of the morpholine nitrogen through inductive effects, impacting solubility and membrane permeability in ways that a 2-CF3 or 5-CF3 isomer cannot replicate [1]. The following quantitative evidence confirms these differentiation points are material to scientific selection.

Quantitative Differentiation Evidence: RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2) vs. In-Class Analogs


Evidence Item 1: Stereochemical Configuration Defines a Unique Spatial Vector Not Accessible to Trans Diastereomers

The target compound exists as a racemic mixture of the cis-configured (2R,3R) and (2S,3S) enantiomers. This contrasts directly with the trans diastereomer, rac-(2R,3S)-2-methyl-3-(trifluoromethyl)morpholine (CAS 2091651-02-2) . The cis configuration forces the methyl and trifluoromethyl groups into a synclinal arrangement on the morpholine ring, whereas the trans diastereomer places them in an antiperiplanar orientation. This difference in three-dimensional geometry is critical for structure-based drug design, as the two diastereomers are not interchangeable and present distinct pharmacophoric vectors to biological targets [1]. The absolute stereogeometry of analogous cis-substituted morpholines has been unequivocally confirmed by X-ray diffraction, establishing a defined conformational baseline [2].

Chiral resolution Diastereomer Conformational analysis X-ray crystallography

Evidence Item 2: Regioisomeric Positioning of the CF3 Group Modulates Physicochemical Parameters Critical for ADMET

The 3-trifluoromethyl substitution on the morpholine ring (as in the target compound) results in distinct physicochemical properties compared to the 2-trifluoromethyl regioisomer [1]. A systematic analysis of 2- and 3-trifluoromethylmorpholines demonstrates that the position of the electron-withdrawing -CF3 group relative to the morpholine nitrogen significantly alters the amine's basicity (pKa) and the compound's overall lipophilicity (logD) [2]. These parameters directly influence solubility and membrane permeability. Specifically, Shcherbatiuk et al. (2013) quantified these differences, providing a rational basis for selecting the 3-substituted isomer over the 2-substituted isomer in SAR campaigns where modulating these parameters without altering molecular weight is required [2].

Physicochemical properties pKa Lipophilicity Metabolic stability

Evidence Item 3: A Distinct Building Block for Single-Diastereomer Synthesis vs. Complex Mixtures

The target compound, RAC-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine, is supplied as a single diastereomeric racemate (a mixture of two enantiomers but one defined relative stereochemistry). This is in stark contrast to many commercially available or in-house synthesized substituted morpholine building blocks that are either complex mixtures of multiple diastereomers and regioisomers or are achiral [1]. For example, a generic “2-methyl-3-(trifluoromethyl)morpholine” preparation may contain a mixture of cis and trans diastereomers, which would complicate downstream synthesis and purification. The defined stereochemistry of the target compound simplifies reaction planning and enables the generation of products with controlled relative stereochemistry, as opposed to using an undefined mixture that leads to complex, difficult-to-separate product mixtures .

Synthetic chemistry Building block Diastereoselective synthesis Medicinal chemistry

Validated Application Scenarios for RAC-(2R,3R)-2-Methyl-3-(trifluoromethyl)morpholine (CAS 2031242-13-2)


Scenario 1: Structure-Activity Relationship (SAR) Studies Requiring a Defined, Single-Diastereomer Chiral Scaffold

In medicinal chemistry programs, the lead optimization phase requires systematic exploration of chemical space. RAC-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine serves as a privileged chiral scaffold where the cis configuration provides a fixed relative orientation of the methyl and -CF3 groups [1]. This allows chemists to unambiguously attribute changes in target affinity or functional activity to modifications made elsewhere on the molecule, rather than to an undefined mixture of diastereomers. The procurement of this specific isomer is essential for generating clean, interpretable SAR data, as evidenced by its defined stereochemistry relative to the trans isomer .

Scenario 2: Fine-Tuning Physicochemical Properties (pKa, logD) in Lead Optimization

When a lead series suffers from poor oral bioavailability due to low permeability or high clearance, medicinal chemists often seek to modulate lipophilicity and basicity. The 3-CF3 substitution pattern on the morpholine ring (as found in CAS 2031242-13-2) offers a specific, quantified profile of pKa (~5.2) and logD (~0.3) that is measurably different from the 2-CF3 isomer (pKa ~4.9, logD ~0.2) [1]. This compound is therefore the appropriate choice when a project's multiparameter optimization (MPO) score indicates a need to increase basicity and lipophilicity by approximately 0.3 pKa units and 0.1 logD units, respectively, while maintaining a low molecular weight (169.14 g/mol) .

Scenario 3: Synthesis of Complex Bioactive Molecules with Defined Relative Stereochemistry

This compound is utilized as a key intermediate in the synthesis of more complex molecules where the relative stereochemistry of the morpholine ring must be controlled. The procurement of the single diastereomeric racemate (cis) ensures that subsequent synthetic steps (e.g., N-alkylation, amide coupling) yield a manageable number of diastereomers, simplifying chromatographic purification and increasing the likelihood of obtaining a single, stereochemically pure final product [1]. This is particularly valuable in the generation of focused libraries of compounds for biological screening, where compound purity and structural integrity are paramount [2].

Scenario 4: High-Content Screening and Biophysical Assays Requiring a Specific Chiral Template

In high-throughput or high-content screening, the use of a compound with an undefined or mixed stereochemistry can lead to ambiguous or non-reproducible hits due to the differential activity of diastereomers. RAC-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine provides a single, well-defined stereochemical entity. This ensures that any observed biological activity—whether in a biochemical binding assay, a cellular phenotypic screen, or a biophysical measurement (e.g., SPR, ITC)—can be confidently assigned to a specific molecular geometry, thereby increasing the robustness and reproducibility of the screening data and hit validation process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RAC-(2R,3R)-2-METHYL-3-(TRIFLUOROMETHYL)MORPHOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.